molecular formula C23H29NO4 B13407620 (4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one

(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one

Cat. No.: B13407620
M. Wt: 383.5 g/mol
InChI Key: WQUXBQVUVGNOKK-GAVMQNRMSA-N
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Description

The compound (4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one is a complex organic molecule with the molecular formula C23H29NO4 . This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these steps include oxidizing agents, reducing agents, and catalysts . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using advanced equipment to ensure consistency and efficiency. The process is scaled up from laboratory conditions, with adjustments made to accommodate larger volumes and to optimize the use of resources. Quality control measures are implemented at each stage to monitor the purity and composition of the product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids , while reduction reactions may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures and functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable subject of study for understanding structure-activity relationships and for developing new applications .

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

(1S,2S,4R,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23?/m0/s1

InChI Key

WQUXBQVUVGNOKK-GAVMQNRMSA-N

Isomeric SMILES

CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C

Origin of Product

United States

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